3-(2-Isopropylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3h)-imine 5,5-dioxide
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Overview
Description
3-(2-Isopropylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropylphenylamine with a thioamide derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(2-Isopropylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2-Isopropylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 1,3,4-thiadiazoles and 5-arylazothiazoles share structural similarities and exhibit comparable biological activities.
Benzothiazoles: These compounds also contain a thiazole ring and are known for their diverse biological properties.
Uniqueness
What sets 3-(2-Isopropylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide apart is its specific substitution pattern and the presence of the 5,5-dioxide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18N2O2S2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5,5-dioxo-3-(2-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C14H18N2O2S2/c1-9(2)10-5-3-4-6-11(10)16-12-7-20(17,18)8-13(12)19-14(16)15/h3-6,9,12-13,15H,7-8H2,1-2H3 |
InChI Key |
NUSNSNZKNWUWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=N |
Origin of Product |
United States |
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